REACTION_CXSMILES
|
[B:1]1([CH2:10][CH2:11][CH2:12][CH2:13][Br:14])OC2C(=CC=CC=2)O1.[OH:15][C:16]([C:19]([OH:22])([CH3:21])[CH3:20])([CH3:18])[CH3:17]>C1COCC1>[Br:14][CH2:13][CH2:12][CH2:11][CH2:10][B:1]1[O:22][C:19]([CH3:21])([CH3:20])[C:16]([CH3:18])([CH3:17])[O:15]1
|
Name
|
|
Quantity
|
112.2 g
|
Type
|
reactant
|
Smiles
|
B1(OC2=CC=CC=C2O1)CCCCBr
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
OC(C)(C)C(C)(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 h under a nitrogen atmosphere the resulting solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After gently warming
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
The crude product was diluted with heptane (500 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-water bath
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the precipitated catechol was removed by filtration
|
Type
|
FILTRATION
|
Details
|
the remaining solution was filtered through a short pad of silica gel (500 g)
|
Type
|
WASH
|
Details
|
After eluting with solutions of 5% ethyl acetate in heptane (700 mL) and 10% ethyl acetate in heptane (700 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCB1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112.7 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |